2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzamide group attached to a thiazole ring, which is further substituted with a methylthio group and a phenyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the methylthio substituent. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate to promote the cyclization process.
Introduction of Benzamide Group: The benzamide group can be introduced through an amidation reaction, where the thiazole ring is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Methylthio Substitution: The final step involves the introduction of the methylthio group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the production.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the methylthio group or to modify the thiazole ring.
Substitution: The phenyl group or the benzamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogenating agents, Grignard reagents, and organolithium compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups to the phenyl or benzamide moieties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and anti-inflammatory properties.
Medicine: The compound shows promise as a potential therapeutic agent for the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anti-inflammatory effects could result from the modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives to highlight its uniqueness:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound is used in optoelectronics and analytical tools due to its photophysical properties.
benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives: These compounds have shown significant antimycobacterial activity.
The unique combination of the methylthio group, phenylthiazole ring, and benzamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-21-15-10-6-5-9-13(15)16(20)19-17-18-14(11-22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLSACCVQDMDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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